Cas no 2694732-04-0 ({4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine)

{4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL21386210
- 2694732-04-0
- {[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine
- EN300-33048083
- {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine
-
- Inchi: 1S/C9H19NO3S/c1-10-7-9(8-14(2,11)12)3-5-13-6-4-9/h10H,3-8H2,1-2H3
- InChI Key: WNOBVRVCZKUJQI-UHFFFAOYSA-N
- SMILES: S(C)(CC1(CNC)CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 221.10856464g/mol
- Monoisotopic Mass: 221.10856464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8Ų
- XLogP3: -0.4
{4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33048083-2.5g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
Enamine | EN300-33048083-0.25g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
Enamine | EN300-33048083-0.5g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
Enamine | EN300-33048083-1.0g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
Enamine | EN300-33048083-10g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 10g |
$4852.0 | 2023-09-04 | ||
Enamine | EN300-33048083-5.0g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 | |
Enamine | EN300-33048083-0.1g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
Enamine | EN300-33048083-10.0g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
Enamine | EN300-33048083-5g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 5g |
$3273.0 | 2023-09-04 | ||
Enamine | EN300-33048083-0.05g |
{[4-(methanesulfonylmethyl)oxan-4-yl]methyl}(methyl)amine |
2694732-04-0 | 95.0% | 0.05g |
$948.0 | 2025-03-18 |
{4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine
Introduction to {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine and Its Significance in Modern Chemical Research
{4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine, a compound with the CAS number 2694732-04-0, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical sciences. This compound, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in various chemical and biological processes. The molecular structure of this compound includes a {methanesulfonylmethyl} group attached to an {oxan-4-ylmethyl} moiety, which is further linked to a {methyl}amine group. This intricate arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse applications in synthetic chemistry and drug development.
The {methanesulfonylmethyl} group is known for its ability to enhance the solubility and reactivity of compounds, making it a valuable component in the design of novel molecules. In contrast, the {oxan-4-ylmethyl} part introduces a cyclic structure that can influence the compound's spatial orientation and interactions with other molecules. The presence of the {methyl}amine group adds another layer of functionality, enabling various chemical modifications and interactions. These features collectively make {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine a versatile building block for synthesizing more complex molecules.
Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in drug discovery and development. The ability of {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine to participate in multiple types of chemical reactions makes it an attractive candidate for use in medicinal chemistry. For instance, its structure can be modified to develop new pharmacophores that interact with biological targets in unique ways. This flexibility is particularly valuable in the quest for novel therapeutic agents that can address unmet medical needs.
Moreover, the compound's potential as an intermediate in organic synthesis has been explored in several studies. Researchers have leveraged its structural features to develop new synthetic pathways for complex organic molecules. These pathways often involve cross-coupling reactions, nucleophilic substitutions, and other transformations that are critical for constructing intricate molecular architectures. The use of {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine as a starting material or intermediate has led to significant breakthroughs in synthetic organic chemistry.
In the context of pharmaceutical research, the compound has shown promise as a precursor for developing new drugs. Its ability to undergo selective modifications allows chemists to tailor its properties for specific biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The structural motifs present in {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine can be strategically modified to enhance binding affinity and selectivity towards target enzymes.
The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of this compound. Advanced computational methods have enabled researchers to predict how {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine interacts with biological targets at the molecular level. These insights have guided experimental efforts and facilitated the design of more effective derivatives. Additionally, computational studies have helped identify potential side effects and toxicity profiles, ensuring that new drug candidates are safe and well-tolerated.
The synthesis of {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine itself is a testament to the progress made in synthetic methodologies over recent years. The development of efficient synthetic routes has made it possible to produce this compound on scales suitable for both research and industrial applications. These advancements have not only reduced costs but also improved yields, making it more accessible for further exploration by scientists worldwide.
Looking ahead, the future prospects for {4-(methanesulfonylmethyl)oxan-4-ylmethyl}(methyl)amine are promising. As our understanding of chemical biology continues to evolve, new applications for this compound are likely to emerge. Ongoing research is expected to uncover novel ways in which it can contribute to drug discovery, material science, and other areas of scientific inquiry. The versatility of its structure ensures that it will remain a valuable tool for chemists and biologists alike.
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